

N6-Benzyl-9H-purine-2,6-diamine derivatives and analogs

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Compound of Interest

Compound Name: N6-Benzyl-9H-purine-2,6-diamine

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An In-depth Technical Guide to **N6-Benzyl-9H-purine-2,6-diamine** Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

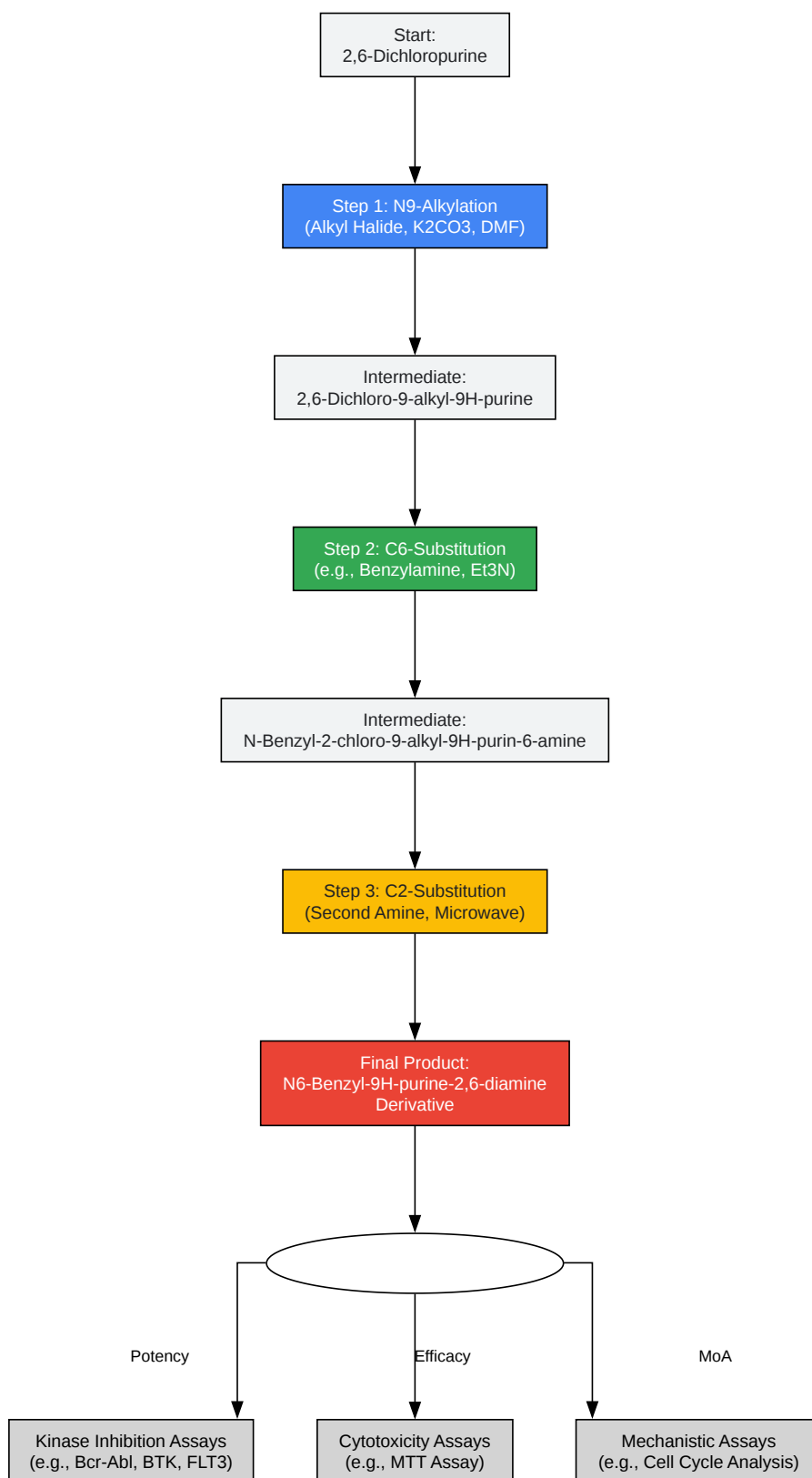
Abstract

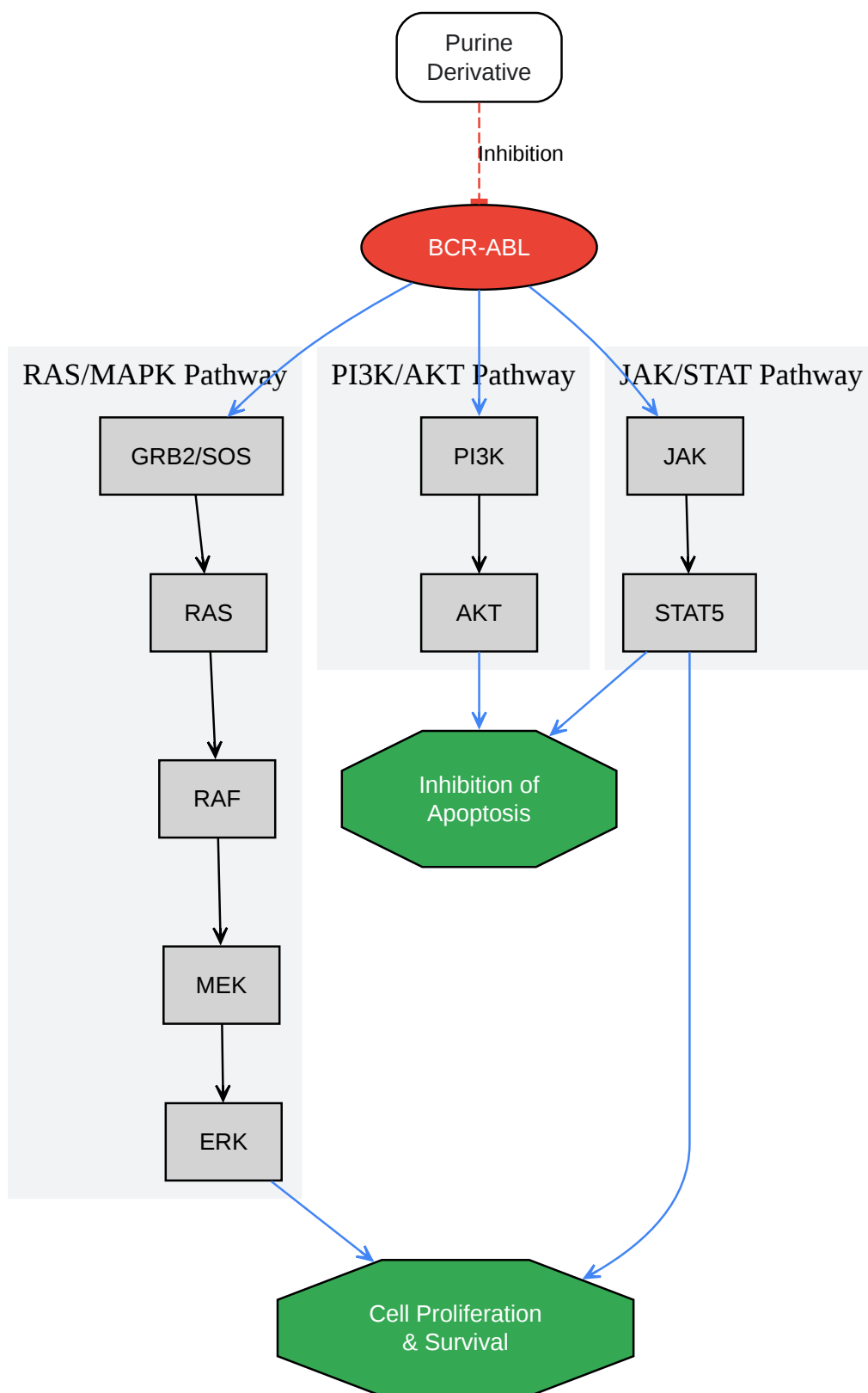
The purine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active molecules.[1][2] Among its many variations, **N6-Benzyl-9H-purine-2,6-diamine** and its analogs, particularly 2,6,9-trisubstituted purines, have emerged as a significant class of compounds with broad therapeutic potential. These derivatives have been extensively investigated as potent inhibitors of various protein kinases, playing crucial roles in cell signaling pathways that are often dysregulated in diseases like cancer and viral infections.[1][3] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these compounds. It includes detailed experimental methodologies for their synthesis and evaluation, a compilation of quantitative biological data, and visual representations of key signaling pathways to facilitate a deeper understanding for researchers in the field of drug discovery and development.

Core Synthesis Strategy

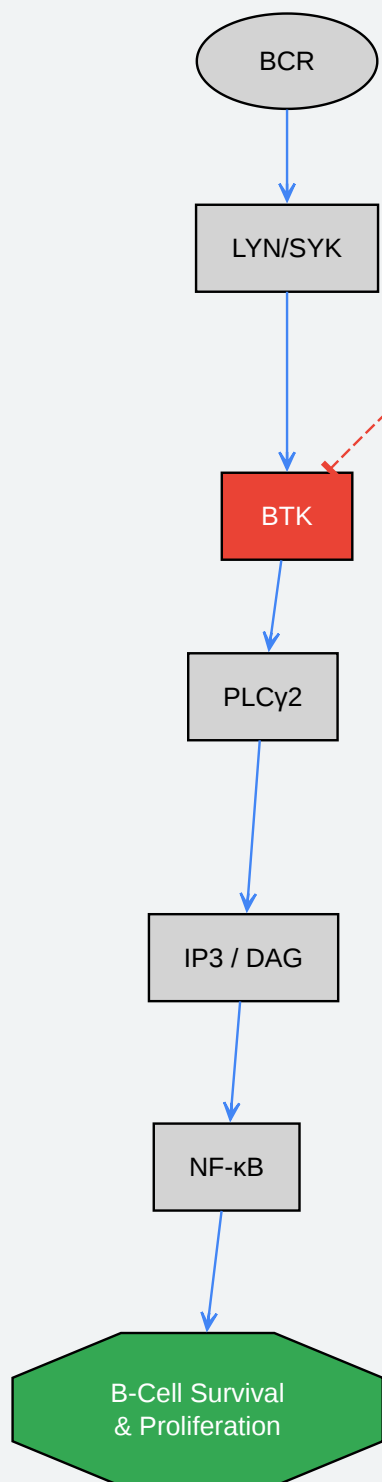
The predominant synthetic route to **N6-Benzyl-9H-purine-2,6-diamine** analogs and related 2,6,9-trisubstituted purines commences with 2,6-dichloropurine. The synthesis is a versatile three-step process that allows for the introduction of diverse substituents at the N9, C6, and C2 positions of the purine ring, enabling the creation of large chemical libraries for screening.[2][4]

A general workflow for the synthesis and subsequent biological evaluation is outlined below.

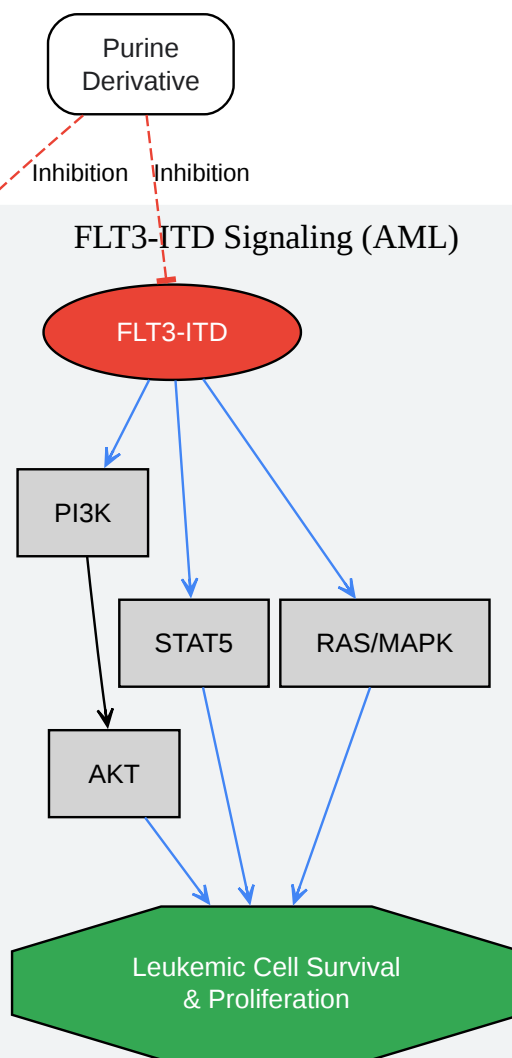




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